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molecular formula C11H20O3 B8558395 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol

Cat. No. B8558395
M. Wt: 200.27 g/mol
InChI Key: FRLGKBGAKTVENS-UHFFFAOYSA-N
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Patent
US07196100B2

Procedure details

Combine 3,3-dimethyl-1,5-dioxa-spiro[5.5]undecan-9-one (Aldrich, 750 mg, 3.78 mmol) with polymer-supported borohydride (Aldrich, 3026 mg, 7.56 mmol) in methanol (30 mL). Shake by rotation the resulting mixture overnight. Filter the reaction mixture and concentrate the filtrate. Wash the residue with hydrochloric acid 0.1M and extract with EtOAc. Dry the organic layer over sodium sulfate, filter and concentrate.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
3026 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:7][O:6][C:5]2([CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[O:4][CH2:3]1.[BH4-]>CO>[CH3:1][C:2]1([CH3:14])[CH2:3][O:4][C:5]2([CH2:8][CH2:9][CH:10]([OH:13])[CH2:11][CH2:12]2)[O:6][CH2:7]1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
CC1(COC2(OC1)CCC(CC2)=O)C
Step Two
Name
Quantity
3026 mg
Type
reactant
Smiles
[BH4-]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
WASH
Type
WASH
Details
Wash the residue with hydrochloric acid 0.1M
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
Smiles
CC1(COC2(OC1)CCC(CC2)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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